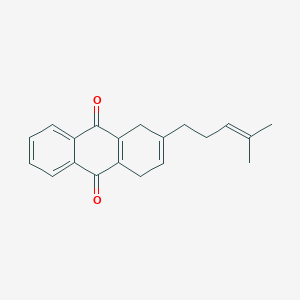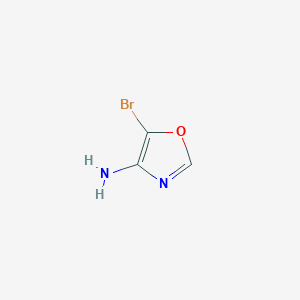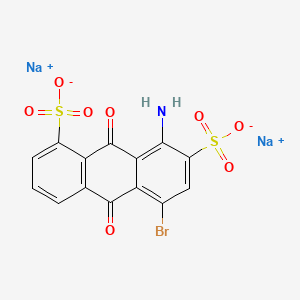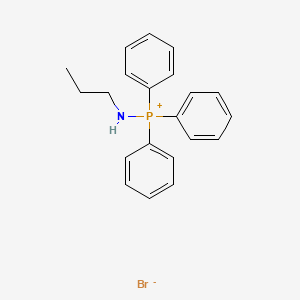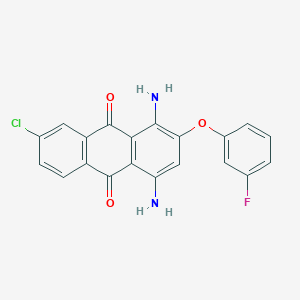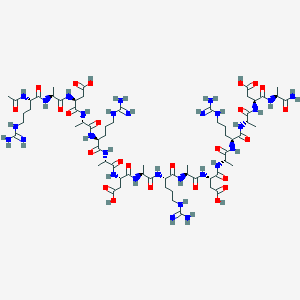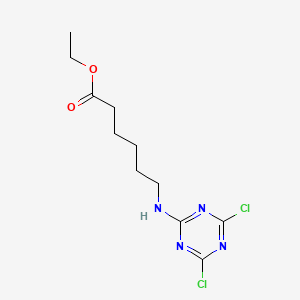
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the triazine ring and the ethyl ester group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine and an ester. The reaction conditions often include the use of a solvent such as dioxane or water, and a base like sodium carbonate . Microwave irradiation can also be employed to achieve higher yields and purity in a shorter time . Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be replaced by different nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate can be compared with other 1,3,5-triazine derivatives, such as:
4-aminobenzoic acid derivatives: These compounds also exhibit antimicrobial and anticancer activities.
4-phenylthiazolyl-1,3,5-triazine derivatives: Known for their antibacterial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
65954-05-4 |
|---|---|
Molecular Formula |
C11H16Cl2N4O2 |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
ethyl 6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoate |
InChI |
InChI=1S/C11H16Cl2N4O2/c1-2-19-8(18)6-4-3-5-7-14-11-16-9(12)15-10(13)17-11/h2-7H2,1H3,(H,14,15,16,17) |
InChI Key |
LEUQFDCSUWDNTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


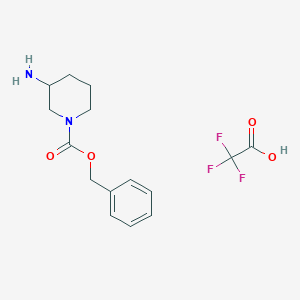
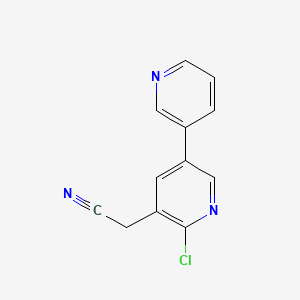
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
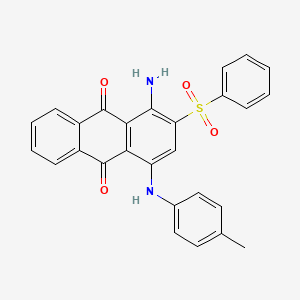
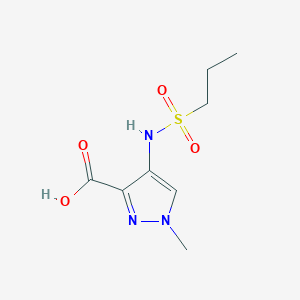
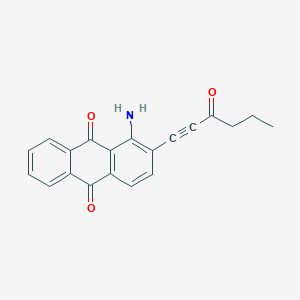
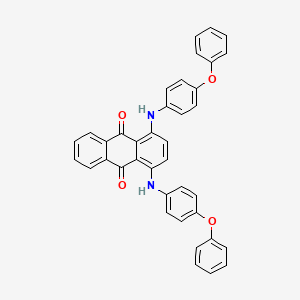
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
